

BMS-561392 Formate: A Technical Guide to a Potent TACE Inhibitor

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Compound of Interest

Compound Name: *BMS-561392 formate*

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Introduction

BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2] Its formate derivative, **BMS-561392 formate**, offers a stable form for research and potential therapeutic applications.[1][3] TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) from its membrane-bound precursor.[4] By inhibiting TACE, BMS-561392 effectively reduces the levels of soluble TNF- α , a key mediator in a range of inflammatory conditions.[1] This technical guide provides a comprehensive overview of **BMS-561392 formate**, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.

Mechanism of Action

BMS-561392 acts as a competitive inhibitor of the TACE enzyme. TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of various cell surface proteins, most notably pro-TNF- α . The inhibition of TACE by BMS-561392 blocks this cleavage event, leading

to a significant reduction in the release of soluble TNF- α . This, in turn, dampens the downstream inflammatory signaling cascade mediated by TNF- α .^[4] The selectivity of BMS-561392 for TACE over other matrix metalloproteinases (MMPs) is a key characteristic, minimizing off-target effects.^[5]

Quantitative Biological Data

The following tables summarize the key quantitative data reported for BMS-561392, highlighting its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of BMS-561392

Target Enzyme	IC50 (nM)	Selectivity vs. TACE	Reference
TACE (whole blood assay)	0.02	-	[5]
MMP-1 (interstitial collagenase)	> 4,949	> 247,450-fold	[5]
MMP-2 (gelatinase A)	3,333	166,650-fold	[5]
MMP-3 (stromelysin-1)	163	8,150-fold	[5]
MMP-8 (neutrophil collagenase)	795	39,750-fold	[5]
MMP-9 (gelatinase B)	> 2,128	> 106,400-fold	[5]
MMP-13 (collagenase 3)	16,083	804,150-fold	[5]

Table 2: In Vitro Inhibition of sAPP α and TNF α Secretion by BMS-561392

Cell Line	Treatment	IC50 (μM)	Reference
CHO cells expressing pro-TNFα	BMS-561392	0.15	[2]
CHO-APPwt cells (sAPPα secretion)	BMS-561392	4.47	[2]
CHO-APPswe cells (sAPPα secretion)	BMS-561392	0.23	[2]

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of BMS-561392 (DPC 333)

Species	Route	Bioavailability	ED50 (LPS-induced TNF-α production)	Reference
Rats	Oral	Good	-	[5]
Dogs	Oral	43%	-	[5]
Mice	-	-	6 mg/kg	[5]

Experimental Protocols

This section outlines the methodologies for key experiments involving BMS-561392.

TACE Inhibition Assay (Fluorogenic)

This assay measures the ability of BMS-561392 to inhibit the enzymatic activity of TACE using a fluorogenic substrate.

Principle: The assay utilizes a quenched fluorescent substrate containing a TACE cleavage site. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

- Recombinant human TACE
- Fluorogenic TACE substrate (e.g., a FRET-based peptide)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 μM ZnCl₂)
- **BMS-561392 formate** (or BMS-561392) dissolved in DMSO
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a serial dilution of BMS-561392 in assay buffer.
- In a 96-well microplate, add the diluted BMS-561392 solutions. Include wells for a positive control (TACE without inhibitor) and a negative control (assay buffer only).
- Add recombinant human TACE to all wells except the negative control.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic TACE substrate to all wells.
- Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/520 nm) in a kinetic mode at 37°C for 30-60 minutes.
- Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Release Assay in Macrophages

This cell-based assay evaluates the efficacy of BMS-561392 in inhibiting the release of TNF-α from stimulated immune cells.[6]

Principle: Lipopolysaccharide (LPS) is a potent stimulator of TNF- α production and release from macrophages. This assay measures the amount of TNF- α secreted into the cell culture medium in the presence and absence of BMS-561392.

Materials:

- RAW 264.7 macrophage cell line
- DMEM supplemented with 10% FBS and antibiotics
- Lipopolysaccharide (LPS) from E. coli
- **BMS-561392 formate** dissolved in DMSO
- Human TNF- α ELISA kit
- 24-well cell culture plates

Procedure:

- Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of BMS-561392 for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μ g/mL) for 4-6 hours.
- Collect the cell culture supernatants.
- Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition of TNF- α release for each concentration of BMS-561392 compared to the LPS-stimulated control.

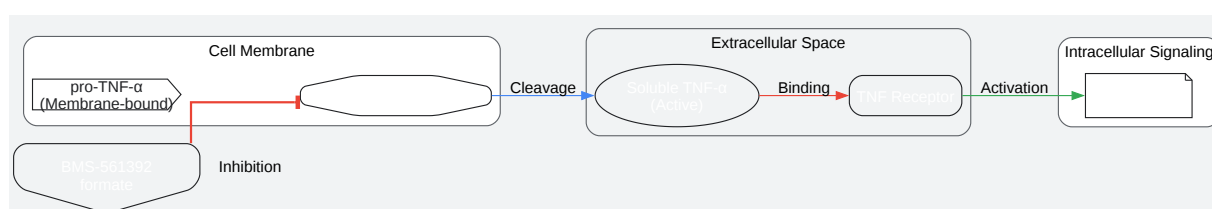
Synthesis of BMS-561392

The synthesis of BMS-561392 has been reported through a multi-step process.^{[1][7]} A key step involves the diastereoselective α -amination of a lithium enolate.^[1] While a detailed, step-by-step protocol suitable for direct laboratory replication is often proprietary, the general synthetic

strategy is outlined in the literature. The process typically involves the preparation of a chiral pyrrolidinone intermediate, followed by coupling with a quinolinyloxy phenyl moiety and subsequent functional group manipulations to yield the final hydroxamic acid derivative.[1][7]

Visualizations

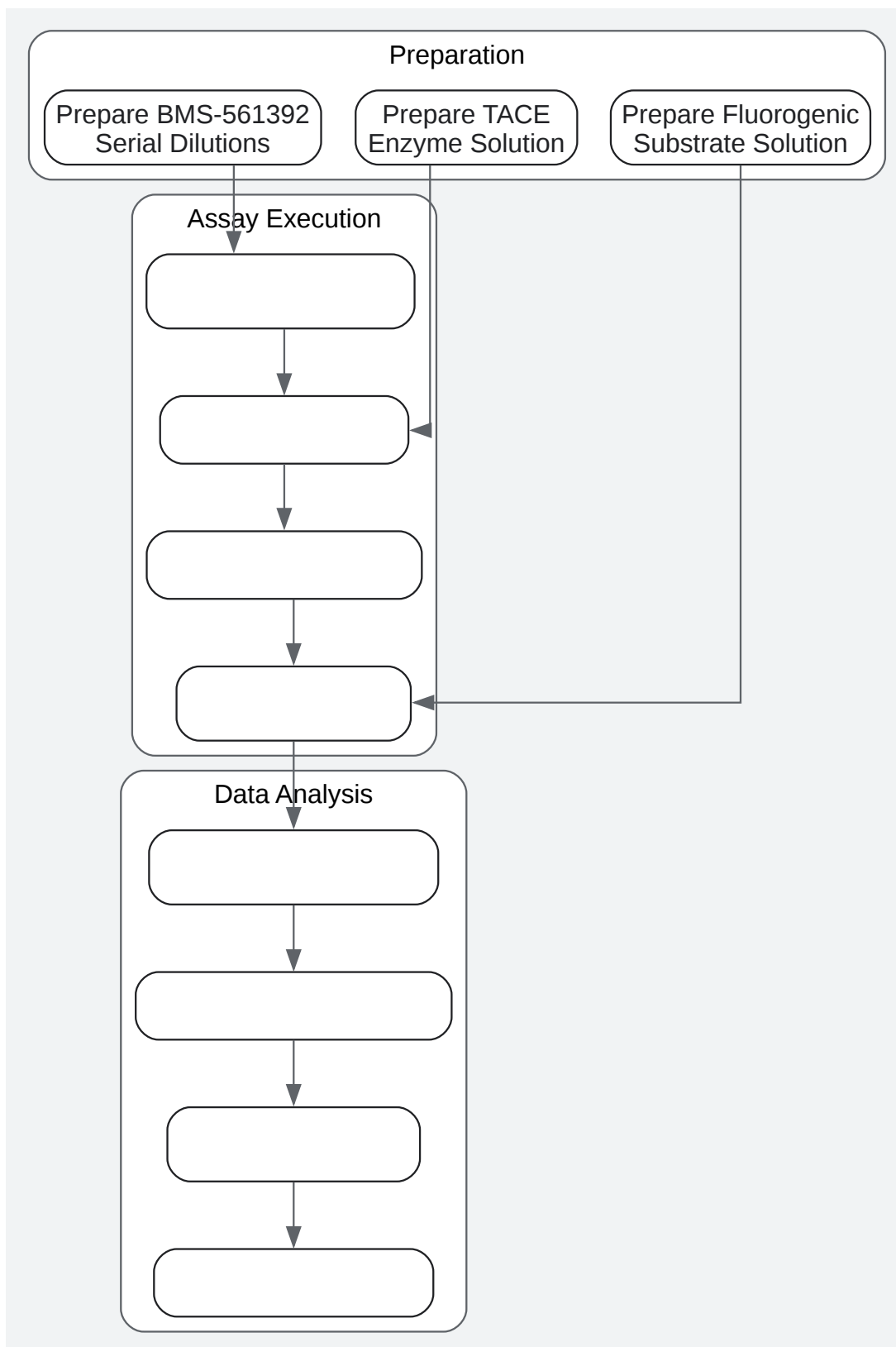
Signaling Pathway of TACE-mediated TNF- α Release and its Inhibition



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Caption: TACE-mediated cleavage of pro-TNF- α and its inhibition by BMS-561392.

Experimental Workflow for TACE Inhibitor Screening



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Caption: Workflow for determining the IC₅₀ of BMS-561392 in a TACE inhibition assay.

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